2,4(1H,3H)-Pyrimidinedione, dihydro-6-(hydroxymethyl)-1,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, dihydro-6-(hydroxymethyl)-1,3-dimethyl- is a heterocyclic organic compound with significant importance in various scientific fields This compound is known for its unique structure, which includes a pyrimidinedione core with hydroxymethyl and dimethyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, dihydro-6-(hydroxymethyl)-1,3-dimethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of urea with malonic acid derivatives, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of catalysts and specific temperature and pH settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often incorporating green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, dihydro-6-(hydroxymethyl)-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The carbonyl groups in the pyrimidinedione core can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydrogen atoms on the pyrimidinedione ring can be substituted with various functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, dihydro-6-(hydroxymethyl)-1,3-dimethyl- has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, dihydro-6-(hydroxymethyl)-1,3-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved in its biological effects include modulation of signal transduction pathways, inhibition of nucleic acid synthesis, and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4(1H,3H)-Pyrimidinedione: Lacks the hydroxymethyl and dimethyl substitutions, resulting in different chemical and biological properties.
6-Hydroxymethyl-2,4(1H,3H)-pyrimidinedione: Similar structure but without the dimethyl groups, affecting its reactivity and applications.
1,3-Dimethyl-2,4(1H,3H)-pyrimidinedione: Lacks the hydroxymethyl group, leading to different interactions and uses.
Uniqueness
The presence of both hydroxymethyl and dimethyl groups in 2,4(1H,3H)-Pyrimidinedione, dihydro-6-(hydroxymethyl)-1,3-dimethyl- imparts unique chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61755-90-6 |
---|---|
Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
6-(hydroxymethyl)-1,3-dimethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C7H12N2O3/c1-8-5(4-10)3-6(11)9(2)7(8)12/h5,10H,3-4H2,1-2H3 |
InChI Key |
QQHGTSIFJPUNCZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CC(=O)N(C1=O)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.